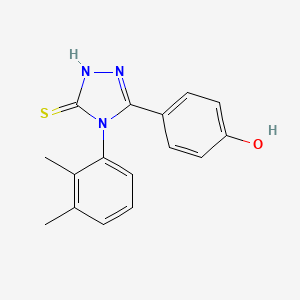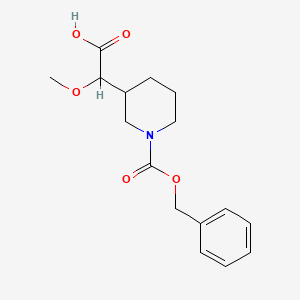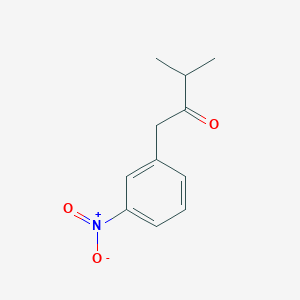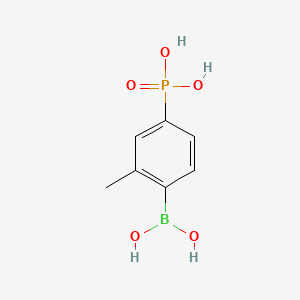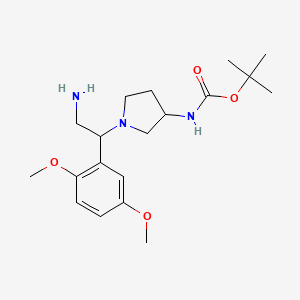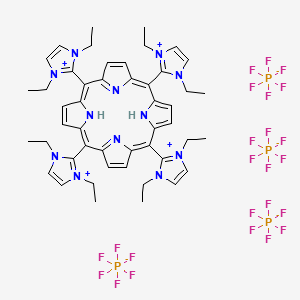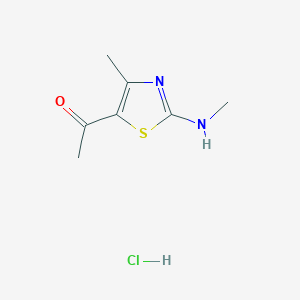
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions. .
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride can be compared to other thiazole derivatives, such as:
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone: Similar in structure but with an ethyl group instead of a methyl group.
2-Aminothiazole: A simpler thiazole derivative with an amino group at the 2-position.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with specific molecular targets, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C7H11ClN2OS |
|---|---|
Poids moléculaire |
206.69 g/mol |
Nom IUPAC |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H |
Clé InChI |
VRBFEJOUNJRRLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)NC)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


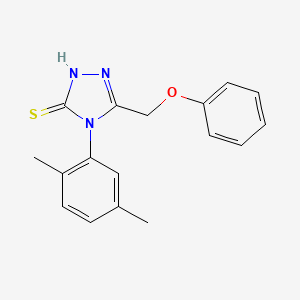
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
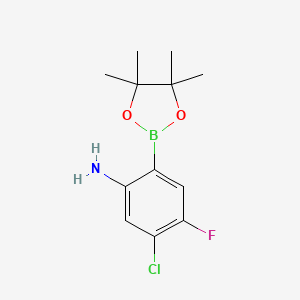
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
